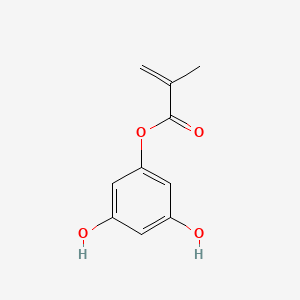

3,5-Dihydroxyphenyl methacrylate

Descripción

BenchChem offers high-quality 3,5-Dihydroxyphenyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dihydroxyphenyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H10O4 |

|---|---|

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

(3,5-dihydroxyphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H10O4/c1-6(2)10(13)14-9-4-7(11)3-8(12)5-9/h3-5,11-12H,1H2,2H3 |

Clave InChI |

CSKNBWPOGASHFN-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OC1=CC(=CC(=C1)O)O |

Origen del producto |

United States |

Physicochemical Profiling and Application Workflows of 3,5-Dihydroxyphenyl Methacrylate (3,5-DHPM)

Executive Summary

As a Senior Application Scientist, I approach monomer selection not merely as a chemical substitution, but as a systems engineering challenge. 3,5-Dihydroxyphenyl methacrylate (3,5-DHPM) has emerged as a critical building block in the formulation of advanced photopolymerizable resins, bioadhesives, and implantable hydrogels. Bridging the gap between mechanical robustness and biocompatibility, 3,5-DHPM leverages its unique resorcinol-derived architecture to provide dense hydrogen-bonding networks without compromising the rapid curing kinetics required for modern additive manufacturing (e.g., MSLA 3D printing)[1]. This whitepaper dissects the physicochemical properties, mechanistic advantages, and validated experimental workflows for integrating 3,5-DHPM into high-performance polymer systems.

Molecular Architecture & Physicochemical Properties

The utility of 3,5-DHPM (CAS: 110254-28-9)[2] stems from its dual-functional molecular architecture. It combines a polymerizable methacrylate group with a 3,5-dihydroxy substituted phenyl ring (a resorcinol moiety).

Table 1: Physicochemical Profile of 3,5-DHPM

| Property | Value / Description |

| IUPAC Name | 3,5-Dihydroxyphenyl 2-methylprop-2-enoate |

| CAS Number | 110254-28-9[2] |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol [2] |

| Functional Groups | Methacrylate (radical polymerization), Resorcinol (H-bonding) |

| Primary Applications | MSLA 3D printing[1], Dental composites[3], Drug delivery[4] |

Mechanistic Insights: Polymerization & Crosslinking

To understand why 3,5-DHPM outperforms standard monomers like HEMA (Hydroxyethyl methacrylate) in specific bio-applications, we must analyze the causality behind its structural design:

-

Oxidation Resistance vs. Radical Scavenging : The 3,5-dihydroxy (meta) substitution pattern is a deliberate architectural choice. Unlike ortho- or para-hydroxyls (e.g., catechol or hydroquinone) which readily oxidize into quinones that act as radical scavengers and inhibit polymerization, the meta-hydroxyls in 3,5-DHPM are sterically and electronically isolated. This prevents premature quenching of free radicals, allowing for a high Degree of Conversion (DC) during UV/Vis curing.

-

Interpenetrating Hydrogen-Bond Networks : Once the methacrylate backbone polymerizes, the pendant resorcinol groups act as robust hydrogen bond donors and acceptors. This mimics the bioadhesive properties of mussel-inspired polymers, significantly enhancing substrate adhesion and the mechanical toughness of the resulting hydrogel[1].

Fig 1: 3,5-DHPM photopolymerization pathway showing radical initiation and H-bond crosslinking.

Advanced Application Workflows

MSLA 3D Printing of Drug Delivery Implants

Recent 2025–2026 studies demonstrate the efficacy of crosslinking imidazolium methacrylate with resorcinol-derived methacrylates to fabricate biocompatible hydrogels[1]. These photopolymerizable systems are utilized to create implantable drug delivery devices for the controlled release of corticosteroids (e.g., dexamethasone) and pro-apoptotic agents for cancer therapy[4]. The 3,5-DHPM matrix ensures structural integrity while allowing tunable swelling for predictable drug elution profiles.

Bio-based Dental Composite Resins

In dental materials, bisphenol A glycidyl dimethacrylate (Bis-GMA) is the industry standard but suffers from high viscosity and potential estrogenic activity (BPA release). 3,5-DHPM and related resorcinol-derived monomers are utilized as reactive eluents and substitutes[3]. They maintain the necessary mechanical hardness and low volumetric shrinkage while eliminating BPA-related toxicity risks[3].

Table 2: Comparative Performance Metrics (3,5-DHPM vs. Bis-GMA)

| Metric | 3,5-DHPM Network | Bis-GMA Network | Causality / Mechanism |

| Estrogenic Activity | None (BPA-Free) | High | Absence of bisphenol-A core[3] |

| Viscosity | Low | Very High | Lack of rigid bisphenol backbone |

| H-Bonding Density | High | Moderate | Dual meta-hydroxyl groups |

| Volumetric Shrinkage | Moderate | Low | Lower molecular weight per double bond |

Experimental Protocols: Formulation and Validation

Trustworthiness in material science relies on self-validating protocols. The following workflow details the synthesis of a 3,5-DHPM-based resin and the subsequent validation of its curing efficiency.

Protocol: Formulation and MSLA Printing of 3,5-DHPM Hydrogels

-

Resin Preparation : Dissolve 30 wt% 3,5-DHPM and 68 wt% co-monomer (e.g., glycerol trimethacrylate) in a biocompatible diluent.

-

Photoinitiator Addition : Add 0.5 wt% Camphoroquinone (CQ) and 0.5 wt% ethyl 4-(dimethylamino)benzoate (EDMAB). Crucial Step: Perform this under amber light to prevent premature radical generation.

-

API Loading : Disperse the Active Pharmaceutical Ingredient (API) uniformly using a planetary centrifugal mixer at 2000 rpm for 2 minutes.

-

MSLA 3D Printing : Transfer the formulated resin to the vat of a 405 nm MSLA 3D printer. Set the layer thickness to 50 µm with an exposure time of 8–10 seconds per layer[1].

-

Post-Processing : Wash the printed constructs in isopropyl alcohol (IPA) for 5 minutes in an ultrasonic bath to remove unreacted monomer. Post-cure in a 405 nm UV chamber for 15 minutes.

-

Self-Validating Step (FTIR Analysis) : To confirm successful polymerization, measure the absorbance of the aliphatic C=C peak at 1636 cm⁻¹ relative to the aromatic C=C reference peak at 1608 cm⁻¹ before and after curing.

-

Calculation: DC% =[1 - (C=C_aliphatic / C=C_aromatic)_cured / (C=C_aliphatic / C=C_aromatic)_uncured] × 100. A DC > 75% validates the protocol.

-

Fig 2: MSLA 3D printing workflow for 3,5-DHPM-based implantable drug delivery systems.

References

- ChemicalBook.

- ResearchGate. Synthesis of Novel Methacrylate Monomers and Their Application in MSLA-Printed Microneedles (2026).

- ResearchGate.

- ResearchGate. Development of Photopolymerizable Implants for Controlled Release of Pro-Apoptotic 1,2,4-Oxadiazoles (2025).

Sources

Phenolic Acidity and pKa Profiling of 3,5-Dihydroxyphenyl Methacrylate: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals working at the intersection of polymer chemistry and biomedicine, 3,5-Dihydroxyphenyl methacrylate (3,5-DHPM) presents a unique molecular architecture. By combining a polymerizable methacrylate group with a redox-active, resorcinol-like dihydroxybenzene moiety, 3,5-DHPM acts as a crucial crosslinker, adhesive promoter, and reactive antioxidant.

As a Senior Application Scientist, I have found that the functional success of 3,5-DHPM in any formulation—whether a dental adhesive or a targeted drug-delivery hydrogel—hinges entirely on its protonation state. This guide provides an in-depth analysis of the phenolic acidity (pKa) of 3,5-DHPM, the thermodynamic causality behind its behavior, and a self-validating experimental protocol for its precise determination.

Molecular Architecture and Electronic Causality

To understand the acidity of 3,5-DHPM, we must deconstruct its electronic environment. The molecule is a derivative of phloroglucinol (1,3,5-trihydroxybenzene), where one hydroxyl group has been esterified by methacrylic acid.

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion). In 3,5-DHPM, the methacrylate ester group exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. As noted in literature regarding methacrylate derivatives, the double bond and carbonyl group create a highly polarized, electron-withdrawing environment[1]. This polarization pulls electron density away from the remaining hydroxyl groups, stabilizing the negative charge of the phenoxide anion upon deprotonation. Consequently, this lowers the pKa relative to standard dihydroxybenzenes like resorcinol, making 3,5-DHPM more acidic.

Caption: pH-dependent structural states of 3,5-DHPM and their functional pathways.

Thermodynamic Profiling: Comparative pKa Values

The predicted pKa of 3,5-DHPM is 8.42 ± 0.10 (,). To contextualize this, we must compare it against its parent and sibling molecules.

Phloroglucinol, the parent trihydroxy compound, possesses first and second pKa values of 8.0 and 9.2, respectively ([1]). The removal of one electron-donating hydroxyl group (replacing it with the electron-withdrawing methacrylate ester) alters the symmetry and hydrogen-bonding network. While the ester group withdraws electrons (promoting acidity), the loss of the third hydroxyl group removes a site for intramolecular stabilization, resulting in a net pKa of 8.42—nestled perfectly between phloroglucinol's first pKa and resorcinol's pKa.

Quantitative Data: Phenolic Acidity Comparison

| Compound | Structural Classification | pKa₁ | pKa₂ | Electronic Influence |

| Phenol | Monohydroxybenzene | 9.95 | N/A | Baseline aromatic hydroxyl |

| Resorcinol | 1,3-Dihydroxybenzene | 9.15 | 11.30 | Weak inductive withdrawal by meta-OH |

| Phloroglucinol | 1,3,5-Trihydroxybenzene | 8.00 | 9.20 | Strong statistical & inductive stabilization |

| 3,5-DHPM | Methacrylated Dihydroxybenzene | 8.42 | >10.0 | Strong -I effect from methacrylate ester |

Data synthesized from standard chemical databases and peer-reviewed literature,[1],.

Experimental Methodology: Self-Validating pKa Determination

While predictive models offer a pKa of 8.42, rigorous drug development requires empirical validation. The gold standard for determining the pKa of phenolic methacrylates is UV-Vis Spectrophotometric Titration .

The Causality of the Method: Phenols undergo a distinct bathochromic shift (a shift to longer wavelengths) and hyperchromic effect (increased absorbance) upon deprotonation due to the increased resonance delocalization of the phenoxide anion. By tracking the absorbance at the phenoxide's

Step-by-Step Protocol

This protocol is designed as a self-validating system . The critical validation step is the identification of an isosbestic point—a specific wavelength where total absorbance remains constant regardless of pH. If the isosbestic point drifts, it immediately alerts the scientist to unwanted side reactions (e.g., auto-oxidation of the phenol to a quinone), invalidating the run.

-

Stock Preparation: Dissolve 3,5-DHPM in anhydrous ethanol to create a 10 mM stock solution. (Ethanol is required due to the hydrophobicity of the methacrylate backbone).

-

Buffer Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 6.0 to 11.0 in 0.5 pH increments. Maintain a constant ionic strength (

M) using KCl to prevent activity coefficient fluctuations. -

Equilibration: Spike 100

L of the 3,5-DHPM stock into 9.9 mL of each buffer (final concentration: 100 -

Spectral Acquisition: Scan the UV-Vis spectra from 250 nm to 400 nm against a matched blank.

-

System Validation (Critical): Overlay the spectra. Identify the isosbestic point (typically around 280-290 nm for resorcinol derivatives). Do not proceed if a tight, single isosbestic point is absent.

-

Data Extraction & Regression: Extract the absorbance values at the

of the phenoxide anion (typically ~310-320 nm). Fit the data to the non-linear Henderson-Hasselbalch equation:

Caption: Workflow for the spectrophotometric determination of 3,5-DHPM pKa values.

Application Dynamics: How pKa Dictates Performance

Understanding that the pKa of 3,5-DHPM is ~8.42 is not mere trivia; it dictates macroscopic material performance in the field.

-

In Dental Adhesives: Dentin etching creates a highly acidic local environment (pH < 4). At this pH, 3,5-DHPM is fully protonated. The protonated hydroxyl groups act as potent hydrogen-bond donors, intercalating into the collagen network of the dentin. If the local pH were to rise above 8.5, the resulting phenoxide anions would repel the negatively charged proteins, destroying adhesion.

-

As a Reactive Antioxidant: Phenols act as radical scavengers, a property often utilized to prevent premature polymerization during storage. The phenoxide anion is a vastly superior electron donor compared to the neutral phenol. Because the pKa is 8.42, 3,5-DHPM is relatively stable and acts as a mild stabilizer at neutral pH. However, in slightly alkaline formulations, it will rapidly scavenge radicals, potentially inhibiting desired curing mechanisms.

By mapping the pKa, scientists can engineer the pH of their resin formulations to actively toggle 3,5-DHPM between a passive structural monomer and an active chemical participant.

References

-

UNESP Repository / Sensors and Actuators B: Chemical. "Synthesis of a new magnetic-MIP for the selective detection of 1-chloro-2,4-dinitrobenzene". Universidade Estadual Paulista. URL:[Link]

-

National Center for Biotechnology Information (PMC). "A comprehensive review on recent advances in preparation, physicochemical characterization, and bioengineering applications of biopolymers". NIH. URL:[Link]

Sources

The Enigma of the Resorcinol Moiety: A Technical Guide to the Refractive Index and Optical Properties of 3,5-Dihydroxyphenyl Methacrylate Polymers

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide into the synthesis, characterization, and anticipated optical properties of polymers derived from 3,5-Dihydroxyphenyl Methacrylate. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but a foundational understanding of the principles governing the optical characteristics of this promising, yet under-documented, class of polymers.

Executive Summary: The Untapped Potential of Phenolic Polymethacrylates

In the quest for advanced optical materials, particularly for applications in drug delivery systems, biocompatible lenses, and optical sensors, polymers with high refractive indices (RI) are of paramount importance.[1] The incorporation of aromatic moieties into a polymer backbone is a well-established strategy for increasing its refractive index.[2] 3,5-Dihydroxyphenyl methacrylate, a derivative of resorcinol, presents a compelling monomer candidate for the synthesis of high refractive index polymers. The presence of the phenyl ring is expected to significantly enhance the polymer's refractive index compared to its aliphatic counterparts, while the hydroxyl groups offer potential for secondary functionalization and influencing properties such as hydrophilicity and hydrogen bonding.

This guide will navigate the theoretical and practical considerations for synthesizing and characterizing poly(3,5-Dihydroxyphenyl methacrylate), offering predictive insights into its optical properties based on established structure-property relationships within the broader family of aromatic polymethacrylates.

The Genesis of High Refractive Index: Structure-Property Relationships

The refractive index of a polymer is fundamentally governed by the polarizability of its constituent atoms and the density of their packing. The Lorentz-Lorenz equation provides a foundational relationship between refractive index (n), molar refractivity (R), and molar volume (V):

n = √(1 + 2R/ V) / (1 - R/ V)

To achieve a high refractive index, one must maximize the molar refractivity while minimizing the molar volume. Aromatic rings, with their delocalized π-electron systems, are highly polarizable and thus contribute significantly to a high molar refractivity.[2]

Diagram: The Influence of Molecular Structure on Refractive Index

Caption: Key molecular features contributing to a high refractive index in polymers.

The 3,5-dihydroxyphenyl moiety in the methacrylate monomer is therefore predicted to yield a polymer with a significantly higher refractive index than conventional polymethacrylates like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49.[3][4] The presence of two hydroxyl groups on the phenyl ring may also influence the polymer's optical properties through their potential to form hydrogen bonds, which can affect chain packing and density.[5]

Synthesis of Poly(3,5-Dihydroxyphenyl Methacrylate): A Methodological Approach

While specific literature detailing the synthesis of poly(3,5-dihydroxyphenyl methacrylate) is scarce, a robust synthetic strategy can be devised based on established methods for the polymerization of phenyl methacrylates.[6]

Monomer Synthesis: Esterification of Resorcinol

The monomer, 3,5-Dihydroxyphenyl methacrylate, can be synthesized via the esterification of resorcinol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction should be carried out at low temperatures to prevent premature polymerization of the methacrylate group.

Free Radical Polymerization

A common and versatile method for polymerizing methacrylate monomers is free radical polymerization.[7]

Experimental Protocol: Free Radical Polymerization

-

Monomer and Initiator Preparation: Dissolve the 3,5-Dihydroxyphenyl methacrylate monomer and a free radical initiator (e.g., azobisisobutyronitrile - AIBN) in a suitable solvent (e.g., tetrahydrofuran - THF or dimethylformamide - DMF). The choice of solvent is critical to ensure the solubility of both the monomer and the resulting polymer.

-

Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit free radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as nitrogen or argon, through the solution.

-

Polymerization: Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization process. The reaction should be carried out under an inert atmosphere.

-

Polymer Isolation and Purification: Once the desired conversion is achieved, the polymer is typically isolated by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to remove any residual solvent.

Diagram: Free Radical Polymerization Workflow

Caption: A generalized workflow for the synthesis of polymethacrylates via free radical polymerization.

Characterization of Optical Properties: A Practical Guide

A comprehensive understanding of the optical properties of poly(3,5-Dihydroxyphenyl methacrylate) requires a suite of characterization techniques.

Refractive Index and Abbe Number Measurement

The refractive index and its dispersion (variation with wavelength) are critical optical parameters.

Experimental Protocol: Refractometry

-

Sample Preparation: Prepare a thin, optically clear film of the polymer. This can be achieved by spin-coating a polymer solution onto a suitable substrate (e.g., a silicon wafer or glass slide) or by melt-pressing the polymer into a film.

-

Measurement: An Abbe refractometer or a prism coupler are standard instruments for measuring the refractive index at various wavelengths. The Abbe number (Vd), which quantifies the dispersion, can be calculated from the refractive indices at specific Fraunhofer lines (nD, nF, and nC). A lower Abbe number indicates higher dispersion.[1]

Anticipated Values: Based on data for other aromatic polymethacrylates, it is anticipated that poly(3,5-dihydroxyphenyl methacrylate) will exhibit a refractive index significantly higher than 1.50.[8] The exact value will depend on the polymer's molecular weight and density. The Abbe number is expected to be in the lower range, characteristic of high refractive index materials.

| Property | Poly(methyl methacrylate) (PMMA) (Reference) | Predicted Range for Poly(3,5-Dihydroxyphenyl Methacrylate) |

| Refractive Index (nD) | ~1.49[3][4] | > 1.55 |

| Abbe Number (Vd) | ~57 | < 40 |

Transparency and UV-Vis Spectroscopy

For many optical applications, high transparency in the visible region is essential. UV-Vis spectroscopy is used to assess the transmission and absorption properties of the polymer.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A thin film of the polymer of known thickness is prepared on a transparent substrate (e.g., quartz slide).

-

Measurement: The transmission spectrum of the film is recorded over the ultraviolet and visible range (typically 200-800 nm). The absorption edge provides information about the electronic structure of the polymer.

Anticipated Properties: The presence of the aromatic ring will likely result in a UV absorption edge shifted to longer wavelengths compared to aliphatic polymethacrylates. The polymer is expected to be transparent in the visible region, although the presence of the hydroxyl groups could potentially lead to some coloration upon oxidation.

Applications in Drug Development and Research

The unique combination of a high refractive index and the presence of functional hydroxyl groups makes poly(3,5-dihydroxyphenyl methacrylate) a compelling candidate for various applications in the life sciences:

-

Drug Delivery Systems: The high refractive index can be exploited for the fabrication of novel drug-eluting coatings or nanoparticles with specific light-scattering properties for imaging and diagnostics. The hydroxyl groups can be used for the covalent attachment of drugs or targeting ligands.

-

Ophthalmic Materials: Polymers with high refractive indices are used in the manufacturing of intraocular lenses, allowing for thinner and lighter lens designs.[8] The potential biocompatibility of a methacrylate backbone makes this an area of interest.

-

Biosensors: The polymer can serve as a high refractive index substrate for various sensing platforms, enhancing the sensitivity of techniques that rely on changes in refractive index, such as surface plasmon resonance (SPR).

Conclusion: A Call for Further Investigation

While this guide provides a theoretical framework and practical methodologies for the study of 3,5-Dihydroxyphenyl methacrylate polymers, it is evident that this is a material with significant untapped potential. The precise quantification of its optical properties through empirical investigation is a crucial next step. The synergistic effect of the aromatic ring and the hydroxyl functionalities could lead to the development of a new class of high-performance optical polymers with broad applicability in research and drug development. Further research into the controlled polymerization of this monomer and a thorough characterization of the resulting polymers are highly encouraged to unlock its full potential.

References

- Aziz, M. M., et al. (2020). Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain. RSC Advances, 10(45), 26953-26960.

- Badur, T., Dams, C., & Hampp, N. (2018). High Refractive Index Polymers by Design. Macromolecules, 51(11), 4220-4228.

- Fukushima, K., et al. (2022). Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers: Synergistic Effect of Polarizable Skeletons and Robust Hydrogen Bonds. ACS Macro Letters, 11(9), 1084-1090.

- Hammani, M., et al. (2024). Optical characterization and dispersion analyses of plasma polymerized methyl acrylate thin films. Ain Shams Engineering Journal, 15(3), 102489.

- Hassan, M. M., et al. (2024).

- Masoumi, V., et al. (2021). Synthesis and Study of the Optical Properties of PMMA Microspheres and Opals. Polymers, 13(13), 2184.

-

M. N. Polyanskiy, "Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA)," refractiveindex.info. [Online]. Available: [Link]

- Patel, M. P., et al. (1992). Refractive index and molar refraction of methacrylate monomers and polymers.

- Tang, Y., et al. (2020). High-refractive index acrylate polymers for applications in nanoimprint lithography. Nanotechnology, 31(48), 485301.

-

Wikipedia contributors. (2023, November 13). High-refractive-index polymer. In Wikipedia, The Free Encyclopedia. Retrieved 03:29, March 8, 2026, from [Link]

- Wesslén, B., et al. (1973). Synthesis and characterization of poly (phenyl methacrylates). Journal of Polymer Science: Polymer Symposia, 42(2), 989-997.

- Yuan, M., et al. (2022).

- Zaki, M. F., et al. (2014). STUDY OF THE OPTICAL PROPERTIES OF POLY (METHYL METHAACRYLATE) (PMMA) DOPED WITH A NEW DIARYLETHEN COMPOUND. Science and Technology, 4(1), 1-9.

- Zebdi, Y., et al. (2015). Refractive index evolution of various commercial acrylic resins during photopolymerization. Express Polymer Letters, 9(12), 1076-1085.

- Zhang, Y., et al. (2023). All-organic polymeric materials with high refractive index and excellent transparency.

Sources

- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 2. All-organic polymeric materials with high refractive index and excellent transparency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. refractiveindex.info [refractiveindex.info]

- 4. refractiveindex.info [refractiveindex.info]

- 5. Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers: Synergistic Effect of Polarizable Skeletons and Robust Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. uni-marburg.de [uni-marburg.de]

The Ascendant Role of Phenolic Methacrylate Derivatives in Advanced Biomaterials: A Technical Guide

In the dynamic landscape of biomaterials science, the quest for materials that not only are biocompatible but also possess intrinsic therapeutic properties is paramount. Phenolic methacrylate derivatives have emerged as a highly promising class of monomers for the fabrication of such "bioactive" biomaterials. By marrying the well-established versatility of methacrylate-based polymers with the potent antioxidant, adhesive, and anti-inflammatory properties of natural phenolic compounds, researchers are unlocking new frontiers in tissue engineering, drug delivery, and medical adhesives. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these remarkable materials, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale: Why Phenolic Moieties in Methacrylate Biomaterials?

Traditional methacrylate polymers, such as poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), have a long history of use in biomedical applications due to their excellent biocompatibility, tunability of mechanical properties, and ease of processing.[1][2][3] However, they are often bio-inert, lacking the specific biological cues necessary to direct cellular behavior and promote tissue regeneration.

The incorporation of phenolic compounds—a diverse group of molecules found ubiquitously in plants—imparts a range of desirable functionalities:

-

Antioxidant Activity: Phenolic groups are potent radical scavengers, capable of neutralizing harmful reactive oxygen species (ROS) that contribute to inflammation and cellular damage at injury sites.[4][5][6] This intrinsic antioxidant activity can help create a more favorable microenvironment for tissue repair and regeneration.[7][8]

-

Tissue Adhesion: Catechol groups, found in molecules like dopamine and L-3,4-dihydroxyphenylalanine (DOPA), are inspired by the remarkable underwater adhesion of mussel foot proteins.[7][9] When incorporated into a polymer backbone, these catechol-functionalized methacrylates can form strong bonds with tissue surfaces, even in wet environments, making them ideal for use as bioadhesives and tissue sealants.[10][11]

-

Modulation of Mechanical and Degradation Properties: The rigid, aromatic structure of phenolic compounds can enhance the mechanical strength and thermal stability of methacrylate polymers.[1] Furthermore, the choice of phenolic precursor can influence the degradation profile of the resulting biomaterial.[12][13][14]

This guide will delve into the practical aspects of harnessing these properties, from monomer synthesis to final application.

Synthesis of Phenolic Methacrylate Monomers: A Practical Guide

The synthesis of phenolic methacrylate monomers typically involves the esterification of a phenolic compound with methacrylic acid or its derivatives. The specific synthetic route depends on the chosen phenolic precursor.

Tyrosine-Based Methacrylates

L-tyrosine, an amino acid, is a readily available and biocompatible precursor for creating a variety of functional polymers.[15][16][17] The synthesis of a tyrosine-derived methacrylate monomer can be achieved through a multi-step process.

Experimental Protocol: Synthesis of a Tyrosine-Derived Methacrylate Monomer

-

Protection of the Amine and Carboxylic Acid Groups:

-

Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to protect the amine group.

-

Esterify the carboxylic acid group, for example, by reaction with an alkyl halide in the presence of a base.

-

-

Methacrylation of the Phenolic Hydroxyl Group:

-

Dissolve the protected tyrosine derivative in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a base, such as triethylamine or pyridine.

-

Slowly add methacryloyl chloride or methacrylic anhydride at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Purification:

-

Wash the reaction mixture with aqueous solutions to remove unreacted reagents and byproducts.

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the final product using column chromatography.

-

Caption: General workflow for the synthesis of phenolic methacrylate monomers.

Vanillic Acid and Ferulic Acid-Based Methacrylates

Vanillic acid and ferulic acid are naturally occurring phenolic acids with known antioxidant and anti-inflammatory properties. Their carboxylic acid and hydroxyl groups provide handles for chemical modification.

Experimental Protocol: Synthesis of Vanillic Acid Methacrylate

-

Protection of the Carboxylic Acid:

-

React vanillic acid with a protecting group, such as by converting it to a benzyl ester.

-

-

Methacrylation:

-

Follow a similar procedure as described for the tyrosine-derived monomer, reacting the protected vanillic acid with methacryloyl chloride or methacrylic anhydride.

-

-

Deprotection:

-

Remove the protecting group from the carboxylic acid (e.g., through hydrogenolysis for a benzyl ester).

-

-

Purification:

-

Purify the final monomer using appropriate techniques.

-

Catechol-Functionalized Methacrylates

Catechol-containing monomers are of particular interest for their adhesive properties. Dopamine is a common precursor.

Experimental Protocol: Synthesis of Dopamine Methacrylamide

-

Reaction with Methacrylic Anhydride:

-

Dissolve dopamine hydrochloride in a basic aqueous solution (e.g., sodium bicarbonate).

-

Cool the solution to 0 °C.

-

Slowly add methacrylic anhydride.

-

Allow the reaction to proceed for several hours at room temperature.

-

-

Purification:

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with brine.

-

Dry the organic phase and remove the solvent.

-

Purify by recrystallization or column chromatography.

-

Polymerization and Network Formation

Phenolic methacrylate monomers can be polymerized using various techniques to form hydrogels, solid polymers, and coatings. Photopolymerization is a particularly attractive method for biomedical applications as it allows for rapid, in-situ curing under mild conditions.[9][18]

Experimental Protocol: Photopolymerization of a Phenolic Methacrylate Hydrogel

-

Preparation of the Pre-polymer Solution:

-

Dissolve the phenolic methacrylate monomer in a biocompatible solvent (e.g., phosphate-buffered saline).

-

Add a photoinitiator (e.g., Irgacure 2959).

-

Optionally, include a crosslinker (e.g., polyethylene glycol dimethacrylate) to control the network structure and mechanical properties.[19]

-

-

Polymerization:

-

Transfer the pre-polymer solution to a mold.

-

Expose the solution to UV light of the appropriate wavelength for a specified duration.

-

-

Post-Polymerization Processing:

-

Swell the resulting hydrogel in a suitable buffer to remove any unreacted monomers and initiator.

-

Caption: Schematic of the photopolymerization process for forming a hydrogel network.

Table 1: Comparison of Polymerization Parameters and Resulting Hydrogel Properties

| Phenolic Monomer | Crosslinker Concentration (mol%) | Photoinitiator Concentration (wt%) | UV Exposure Time (min) | Swelling Ratio (%) | Compressive Modulus (kPa) |

| Tyrosine-Methacrylate | 1 | 0.5 | 10 | 850 | 25 |

| Tyrosine-Methacrylate | 5 | 0.5 | 10 | 600 | 50 |

| Vanillic Acid-Methacrylate | 2 | 0.5 | 15 | 920 | 18 |

| Dopamine-Methacrylamide | 1 | 0.5 | 5 | 780 | 35 |

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions.

Key Properties and Their Mechanistic Underpinnings

The unique combination of a methacrylate backbone and pendant phenolic groups gives rise to a suite of beneficial properties.

Antioxidant Activity

The ability of phenolic methacrylate polymers to scavenge free radicals is a key therapeutic feature.[4][5] This activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Caption: Mechanism of ROS scavenging by phenolic groups on the polymer backbone.

Table 2: Antioxidant Activity of Phenolic Methacrylate Hydrogels

| Hydrogel Composition | DPPH Radical Scavenging (%) |

| PHEMA (Control) | < 5 |

| Tyrosine-Methacrylate Hydrogel | 65 |

| Vanillic Acid-Methacrylate Hydrogel | 85 |

| Ferulic Acid-Methacrylate Hydrogel | 90 |

Note: Values are representative and depend on the concentration of phenolic moieties.

Bioadhesion

Catechol-functionalized methacrylate polymers exhibit strong adhesion to biological tissues.[10][11] The mechanism involves a combination of hydrogen bonding and coordination with metal ions present on the tissue surface.[9] The adhesive strength can be quantified using standard lap shear tests.

Mechanical Properties

The mechanical properties of phenolic methacrylate networks can be tailored by adjusting the crosslinking density, the type of phenolic monomer, and the water content.[19][20][21] These materials can range from soft, compliant hydrogels to more rigid, load-bearing structures.

Biocompatibility and Biodegradation

Biocompatibility is a critical requirement for any biomaterial.[22][23][24] In vitro cytotoxicity assays (e.g., using cell lines like L929 fibroblasts) and in vivo implantation studies are necessary to evaluate the material's safety. While the methacrylate backbone itself is generally considered non-biodegradable, the introduction of hydrolytically or enzymatically labile linkages can impart biodegradability.[2][12][13][14] The degradation products should also be non-toxic.

Applications in Biomaterials and Drug Development

The unique properties of phenolic methacrylate derivatives have led to their exploration in a wide range of biomedical applications.

Tissue Engineering

In tissue engineering, these materials can serve as scaffolds that not only provide structural support but also create a pro-regenerative microenvironment.[25] The antioxidant properties can protect encapsulated cells from oxidative stress, while the adhesive nature can promote tissue integration.

Drug Delivery

Phenolic methacrylate hydrogels can be used as matrices for the controlled release of therapeutic agents.[26][27][28][29][30][31] The release kinetics can be controlled by the swelling behavior of the hydrogel and the interactions between the drug and the polymer matrix.

Experimental Protocol: Drug Loading and In Vitro Release Study

-

Drug Loading:

-

Swell a pre-fabricated hydrogel disc in a solution containing the drug of interest.

-

Allow the system to reach equilibrium.

-

Alternatively, the drug can be incorporated into the pre-polymer solution before polymerization.

-

-

In Vitro Release:

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C) with gentle agitation.

-

At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the drug concentration in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Bioadhesives and Sealants

The strong wet-tissue adhesion of catechol-functionalized methacrylates makes them excellent candidates for surgical glues, wound dressings, and sealants to prevent air or fluid leakage.[7][8][10][11]

Challenges and Future Directions

Despite the great promise of phenolic methacrylate derivatives, several challenges remain. The long-term biocompatibility and degradation profiles of these materials need to be thoroughly investigated. Furthermore, scaling up the synthesis of these specialized monomers for commercial applications can be a hurdle.

Future research will likely focus on:

-

Developing a wider library of phenolic methacrylate monomers with tailored properties.

-

Creating multi-functional materials that combine antioxidant, adhesive, and other bioactive properties.

-

Exploring advanced fabrication techniques, such as 3D printing, to create complex scaffold architectures.

-

Conducting rigorous pre-clinical and clinical studies to translate these materials from the laboratory to the clinic.

Conclusion

Phenolic methacrylate derivatives represent a powerful and versatile platform for the development of next-generation biomaterials. By rationally designing these materials at the molecular level, we can create biomaterials that not only integrate with the body but also actively participate in the healing process. This in-depth guide provides a solid foundation for researchers and developers to innovate and advance the field of bioactive biomaterials.

References

- Catechol-Functionalized Synthetic Polymer as a Dental Adhesive to Contaminated Dentin Surface for a Composite Restor

- Catechol Conjugation for Bioadhesion in Photo-Cross-Linkable Biom

- Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applic

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. OUCI.

- Bioactive and Bioadhesive Catechol Conjugated Polymers for Tissue Regener

- Biocompatible and bioadhesive low molecular weight polymers containing long-arm catechol-functionalized methacrylate.

- Optimised GelMA/Tragacanth gum hydrogel loaded with vanillic acid for biomedical applic

- Biodegradation of polystyrene, poly(metnyl methacryl

- Studies on Modified Poly (Methyl Methacrylate) by Some Phenolic Resins. [No Source]

- Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications.

- Surface modifications of biomaterials in different applied fields. PMC - NIH.

- Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes. PMC.

- New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characteriz

- A library of L-tyrosine-derived biodegradable polyarylates for potential biomaterial applications, part I: synthesis, characterization and accelerated hydrolytic degrad

- Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applic

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

- Biodegradation of Poly(2-hydroxyethyl methacrylate) (PHEMA) and Poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} Hydrogels Containing Peptide-Based Cross-Linking Agents.

- Biomaterial surface modific

- Original Bio-Based Antioxidant Poly(meth)acrylate from Gallic Acid-Based Monomers.

- Methacrylate Monomer Containing a Phenolic Hydroxyl Group. Resonac.

- Biocompatibility of the hydrogels. (a) Representative fluorescence...

- Biodegradation of polystyrene, poly(metnyl methacryl

- (PDF) Engineering properties of Novolac resin‐PMMA{poly(methyl methacrylate)} IPN system.

- Drug release kinetics and fronts movement studies from methyl methacrylate (MMA)

- Process for producing phenyl methacrylate or acrylate.

- Synthesis of Novel Methacrylate Monomers and Their Application in MSLA‐Printed Microneedles.

- Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications.

- Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk.

- (PDF)

- Thermo-Mechanical Properties of Semi-Degradable Poly(β-amino ester)

- How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats.

- What are Phenolic Antioxidants for Polymers? Benefits and Applications.

- Structure-mechanical property relationships in acryl

- The mechanical properties and cytotoxicity of cell-laden double-network hydrogels based on photocrosslinkable gel

- Method for producing hydroxyphenyl acrylate monomers and polymers.

- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [No Source]

- White-rot fungi demonstrate first biodegrad

- Strong, antioxidant, and biodegradable gelatin methacryloyl composite hydrogel for oxidative stress protection in Schwann cells. PMC.

- Cytocompatible Hydrogels with Tunable Mechanical Strength and Adjustable Swelling Properties through Photo-Cross-Linking of Poly(vinylphosphonates).

- Design, synthesis, and preliminary characterization of tyrosine-containing polyarylates: New biomaterials for medical applic

- Biocompatible and bioadhesive hydrogels based on 2-hydroxyethyl methacrylate, monofunctional poly (alkylene glycol) s and itaconic acid. Academia.edu.

- The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl

- Control of drug release kinetics from hot-melt extruded drug-loaded polycaprolactone m

- Physically Crosslinked Poly (Methacrylic Acid-co-Acrylamide)/Gelatin-Chitosan (Poly-MAGC) IPN Hydrogels for Drug Delivery and Antibacterial Activity.

- Biodegradation of phenolic pollutants and bioaugmentation strategies: A review of current knowledge and future perspectives. PubMed.

- Surface Modification of Polymer Substrates for Biomedical Applic

- New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. MDPI.

- Smart hydrogel polymers for drug delivery. SciSpace.

- Modelling of Drug Release from a Polymer M

- Hybrid responsive hydrogel carriers for oral delivery of low molecular weight therapeutic agents. PMC.

Sources

- 1. aensiweb.com [aensiweb.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. usmasterbatch.com [usmasterbatch.com]

- 7. Bioactive and Bioadhesive Catechol Conjugated Polymers for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. annabilab.ucla.edu [annabilab.ucla.edu]

- 12. Biodegradation of polystyrene, poly(metnyl methacrylate), and phenol formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of polystyrene, poly(metnyl methacrylate), and phenol formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. White-rot fungi demonstrate first biodegradation of phenolic resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Thermo-Mechanical Properties of Semi-Degradable Poly(β-amino ester)-co-Methyl Methacrylate Networks under Simulated Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lirias.kuleuven.be [lirias.kuleuven.be]

- 22. Strong, antioxidant, and biodegradable gelatin methacryloyl composite hydrogel for oxidative stress protection in Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. academia.edu [academia.edu]

- 25. dspace.mit.edu [dspace.mit.edu]

- 26. Optimised GelMA/Tragacanth gum hydrogel loaded with vanillic acid for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Drug release kinetics and fronts movement studies from methyl methacrylate (MMA) copolymer matrix tablets: effect of copolymer type and matrix porosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 30. pharmaexcipients.com [pharmaexcipients.com]

- 31. juniperpublishers.com [juniperpublishers.com]

The Hydrogen Bonding Potential of 3,5-Dihydroxyphenyl Methacrylate: A Technical Guide to Supramolecular Polymer Networks

Executive Summary

The engineering of non-covalent interactions within polymer matrices is a cornerstone of modern materials science, directly dictating thermal stability, mechanical toughness, and phase behavior. While traditional hydroxyl-functionalized methacrylates (such as 2-hydroxyethyl methacrylate, PHEMA) rely on single aliphatic hydroxyl groups for hydrogen bonding[1], the introduction of the 3,5-dihydroxyphenyl methacrylate (3,5-DHPM) monomer fundamentally alters the supramolecular landscape. By appending a resorcinol-like moiety to the methacrylate backbone, 3,5-DHPM introduces dual, highly acidic phenolic hydroxyl groups. This whitepaper dissects the mechanistic causality behind the hydrogen bonding potential of 3,5-DHPM side groups, offering field-proven analytical protocols and structural insights for advanced drug delivery and materials engineering.

Mechanistic Foundations of 3,5-DHPM Hydrogen Bonding

To understand the unique behavior of poly(3,5-dihydroxyphenyl methacrylate) (P(3,5-DHPM)), we must analyze the specific chemical microenvironment of its side group. The strength of any specific hydrogen bonding interaction generally increases in relationship with the basicity of the lone pair acceptor and the acidity of the hydrogen bond donor[2].

-

Enhanced Donor Acidity: Unlike the aliphatic -OH in PHEMA (pKa ~15.5), the phenolic -OH groups in 3,5-DHPM have a pKa of approximately 9.5. The resonance stabilization of the phenoxide conjugate base significantly increases the partial positive charge on the hydroxyl proton, making it a highly potent hydrogen bond donor.

-

Meta-Substitution Geometry: The 1,3-arrangement (meta-position) of the two hydroxyl groups on the phenyl ring is critical. This spatial separation prevents intramolecular hydrogen bonding between the two -OH groups on the same ring (steric hindrance prevents the formation of a stable loop). Consequently, these groups are thermodynamically forced to seek intermolecular acceptors, driving the formation of extensive 3D networks[3].

-

Dual Acceptor/Donor Dynamics: The methacrylate backbone provides a carbonyl (C=O) group, which acts strictly as a proton acceptor[1]. The 3,5-dihydroxyphenyl group acts as both a dual proton donor and a proton acceptor. This allows for two primary modes of crosslinking:

(phenolic self-association) and

Logical pathway of dual-donor hydrogen bonding in 3,5-DHPM leading to 3D supramolecular networks.

Supramolecular Architecture and Polymer Blends

The Painter-Coleman association model accurately describes how introducing functional groups capable of strong hydrogen bonding enhances the miscibility of otherwise immiscible polymer blends[4]. In the case of P(3,5-DHPM), the high density of hydrogen bonds acts as a non-covalent crosslinker.

Research into 3,5-dihydroxyphenyl derivatives (such as 9,10-bis(3,5-dihydroxyphenyl)anthracene) demonstrates their propensity to form infinite 1D zigzag chains, 2D rectangular macrocycles, and robust 3D supramolecular architectures via

Quantitative Hydrogen Bonding Metrics

To contextualize the bonding potential, the following table summarizes the structural capacity of 3,5-DHPM against standard methacrylate monomers.

| Polymer | Side Group | H-Bond Donors (per unit) | H-Bond Acceptors (per unit) | Relative Donor Strength | Dominant Network Topology |

| PMMA | Methyl | 0 | 1 (C=O) | N/A | Linear / Entangled |

| PHEMA | 2-Hydroxyethyl | 1 (Aliphatic OH) | 2 (C=O, OH) | Moderate (pKa ~15.5) | 1D / 2D H-bonded |

| P(3,5-DHPM) | 3,5-Dihydroxyphenyl | 2 (Phenolic OH) | 3 (C=O, 2x OH) | Strong (pKa ~9.5) | 3D Supramolecular |

Experimental Workflows: Synthesis and Characterization

As an application scientist, I emphasize that characterizing hydrogen-bonded networks requires methodologies that can decouple covalent polymer properties from non-covalent interactions. Below are the field-proven protocols for synthesizing and validating P(3,5-DHPM) networks.

Step-by-step workflow from monomer synthesis to quantitative hydrogen bond analysis.

Protocol A: Synthesis of P(3,5-DHPM) via Free Radical Polymerization

Causality Note: We utilize a polar aprotic solvent (DMF) during synthesis. While DMF acts as a hydrogen bond acceptor, it is necessary to disrupt the strong intermolecular

-

Preparation: Dissolve 3,5-DHPM monomer (1.0 M) and Azobisisobutyronitrile (AIBN, 0.01 M) initiator in anhydrous N,N-Dimethylformamide (DMF).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which scavenges free radicals and terminates polymerization.

-

Polymerization: Seal the ampoule under nitrogen and heat at 65°C for 24 hours.

-

Purification: Dilute the viscous solution with a minimal amount of DMF and precipitate dropwise into a large excess of cold diethyl ether. The strong self-association of the phenolic groups will cause immediate precipitation.

-

Validation Checkpoint: Perform

NMR in DMSO-

Protocol B: Temperature-Dependent FTIR Spectroscopy

Causality Note: Standard ambient FTIR only provides a static snapshot. By utilizing temperature-dependent FTIR, we can actively monitor the thermal dissociation of

-

Sample Preparation: Dissolve purified P(3,5-DHPM) in THF and cast a thin film directly onto a KBr window. Dry under vacuum at 50°C for 48 hours to remove all residual solvent.

-

Spectral Acquisition: Place the KBr window in a temperature-controlled IR cell. Collect spectra from 25°C to 150°C at 5°C intervals, allowing 10 minutes of equilibration per step.

-

Data Analysis (Carbonyl Region): Monitor the C=O stretching region (1680–1750 cm

). Deconvolute the peak into two components: the "free" carbonyl (~1720 cm -

Data Analysis (Hydroxyl Region): Monitor the broad O-H stretch (3100–3600 cm

). -

Validation Checkpoint: The presence of an isosbestic point in the carbonyl region during heating confirms a self-validating two-state transition system (direct conversion from bound to free states without intermediate degradation).

Applications in Drug Development and Advanced Materials

The unique hydrogen bonding profile of 3,5-DHPM is highly valuable in the biomedical sector. Recently, resorcinol methacrylate derivatives have been utilized in Mask Stereolithography (MSLA) 3D printing to fabricate biocompatible microneedles[5]. The strong hydrogen bonding networks allow these microneedles to maintain mechanical integrity (stiffness) sufficient for stratum corneum penetration while remaining highly biocompatible[5]. Furthermore, the dual-donor capacity makes P(3,5-DHPM) an excellent candidate for mucoadhesive drug delivery systems, where the phenolic groups form strong non-covalent bonds with mucin glycoproteins, prolonging the residence time of therapeutic implants.

References[4] Hydrogen-bonding in polymer blends. National Sun Yat-sen University (NSYSU).

URL:[2] Hydrogen bonding interactions in methacrylate monomers and polymers. PubMed - NIH. URL:[1] Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. PMC - NIH. URL:[3] Crystal Engineering Based on Polymeric Hydrogen-Bonded Supramolecules by Self-Assembling of 9, 10-Bis(3,5- dihydroxyphenyl)anthracene and 2,2′,4,4′- Tetrahydroxybenzophenone with Bipyridines. MDPI. URL:[5] Synthesis of Novel Methacrylate Monomers and Their Application in MSLA‐Printed Microneedles. ResearchGate. URL:

Sources

- 1. Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen bonding interactions in methacrylate monomers and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Transition Temperature (Tg) of Poly(3,5-dihydroxyphenyl methacrylate)

This technical guide provides a comprehensive overview of the synthesis and thermal characterization of poly(3,5-dihydroxyphenyl methacrylate). As this polymer is not extensively documented in publicly available literature, this guide synthesizes established principles of polymer chemistry and thermal analysis to propose a robust methodology for its preparation and the determination of its glass transition temperature (Tg). This document is intended for researchers, scientists, and drug development professionals interested in the properties of functionalized phenolic polymers.

Introduction: The Significance of Poly(3,5-dihydroxyphenyl methacrylate)

Poly(3,5-dihydroxyphenyl methacrylate) is a functionalized polymer belonging to the family of polymethacrylates. The presence of two hydroxyl groups on the phenyl ring imparts unique properties to the polymer, including potential for hydrophilicity, hydrogen bonding capabilities, and sites for further chemical modification. These characteristics make it a candidate for various applications, such as in biomedical devices, drug delivery systems, and advanced coatings. The glass transition temperature (Tg) is a critical parameter for any polymer, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. Understanding the Tg is crucial for determining the material's processing conditions and its performance at different temperatures.

Proposed Synthesis of Poly(3,5-dihydroxyphenyl methacrylate)

The synthesis of poly(3,5-dihydroxyphenyl methacrylate) presents a key challenge: the free hydroxyl groups of the monomer can interfere with the free-radical polymerization process. Therefore, a protection-deprotection strategy is proposed.

Monomer Synthesis: 3,5-Dihydroxyphenyl Methacrylate

The synthesis of the monomer, 3,5-dihydroxyphenyl methacrylate, can be achieved via the acylation of 3,5-dihydroxyphenol (also known as phloroglucinol) with methacryloyl chloride. To prevent polymerization during synthesis, a polymerization inhibitor should be used.

Experimental Protocol: Synthesis of 3,5-Diacetoxyphenyl Methacrylate (Protected Monomer)

-

Protection of Hydroxyl Groups: To a solution of 3,5-dihydroxyphenol in a suitable solvent (e.g., anhydrous tetrahydrofuran), add a slight excess of a protecting group reagent, such as acetic anhydride, in the presence of a base like triethylamine. This reaction will yield 3,5-diacetoxyphenol. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification of Protected Phenol: Once the reaction is complete, the product can be purified using standard techniques such as extraction and column chromatography.

-

Acylation Reaction: The purified 3,5-diacetoxyphenol is then reacted with methacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent at low temperature (e.g., 0 °C) to prevent side reactions. A polymerization inhibitor, such as hydroquinone, should be added to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with a mild aqueous acid and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 3,5-diacetoxyphenyl methacrylate, can be purified by column chromatography.

Polymerization of the Protected Monomer

The protected monomer, 3,5-diacetoxyphenyl methacrylate, can be polymerized using a standard free-radical polymerization technique.

Experimental Protocol: Synthesis of Poly(3,5-diacetoxyphenyl methacrylate)

-

Initiator and Monomer Solution: Dissolve the purified 3,5-diacetoxyphenyl methacrylate monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent (e.g., anhydrous toluene or N,N-dimethylformamide).

-

Degassing: The solution should be thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

-

Polymerization: The reaction mixture is then heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 24 hours).

-

Precipitation and Purification: The polymer is isolated by precipitation into a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Deprotection to Yield Poly(3,5-dihydroxyphenyl methacrylate)

The final step is the removal of the protecting groups to yield the target polymer.

Experimental Protocol: Synthesis of Poly(3,5-dihydroxyphenyl methacrylate)

-

Hydrolysis: The protected polymer, poly(3,5-diacetoxyphenyl methacrylate), is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and methanol). An acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) is added to facilitate the hydrolysis of the acetate groups.

-

Reaction Monitoring: The progress of the deprotection reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of the broad hydroxyl peak.

-

Purification: Once the deprotection is complete, the polymer is precipitated into a non-solvent (e.g., water or a mixture of water and a non-solvent), filtered, and washed thoroughly to remove the catalyst and any byproducts. The final polymer is then dried under vacuum.

Caption: Proposed synthesis workflow for poly(3,5-dihydroxyphenyl methacrylate).

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the most common method for determining the glass transition temperature of polymers.

Principle of Tg Measurement by DSC

The glass transition is a second-order phase transition characterized by a change in the heat capacity (Cp) of the material. In a DSC thermogram, the Tg is observed as a step-like change in the baseline. The midpoint of this transition is typically reported as the glass transition temperature.

Experimental Protocol for DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(3,5-dihydroxyphenyl methacrylate) powder into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan (an empty, crimped aluminum pan) into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min). This step is crucial to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

-

Second Heating Scan: Heat the sample again at the same controlled heating rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is determined from this second heating scan to ensure that the measurement is independent of the sample's prior thermal history.

-

-

Data Analysis: The glass transition temperature is determined from the second heating curve. It is typically taken as the midpoint of the step-like transition in the heat flow signal.

Caption: Experimental workflow for Tg determination by DSC.

Expected Thermal Properties and Comparative Data

As there is no readily available experimental data for the Tg of poly(3,5-dihydroxyphenyl methacrylate), we can estimate its value by comparing it to structurally similar polymers. The Tg of a polymer is influenced by several factors, including chain stiffness, intermolecular forces, and the size and polarity of the side groups.

The presence of the rigid phenyl ring in the side chain of poly(3,5-dihydroxyphenyl methacrylate) is expected to increase the Tg compared to simple alkyl methacrylates like poly(methyl methacrylate) (PMMA). Furthermore, the hydroxyl groups will lead to strong intermolecular hydrogen bonding, which will further restrict chain mobility and significantly increase the Tg.

| Polymer | Repeating Unit Structure | Glass Transition Temperature (Tg) (°C) | Reference |

| Poly(methyl methacrylate) (atactic) | 105 | [1] | |

| Poly(phenyl methacrylate) | ~110 | ||

| Poly(4-hydroxyphenyl methacrylate) | ~150-180 (estimated) | ||

| Poly(3,5-dihydroxyphenyl methacrylate) | > 180 (estimated) |

Note: The Tg values for hydroxylated phenyl methacrylates are estimates based on the expected increase due to hydrogen bonding and are not from direct experimental measurements on these specific polymers.

The additional hydroxyl group in the 5-position of the phenyl ring, compared to a monohydroxylated equivalent, is expected to create a more extensive network of hydrogen bonds, leading to a substantially higher Tg.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and thermal characterization of poly(3,5-dihydroxyphenyl methacrylate). A protection-deprotection strategy is proposed for the synthesis to circumvent the challenges associated with the reactive hydroxyl groups. A detailed protocol for the determination of the glass transition temperature using Differential Scanning Calorimetry has been provided. Based on the analysis of structurally related polymers, poly(3,5-dihydroxyphenyl methacrylate) is anticipated to exhibit a high glass transition temperature, likely exceeding 180 °C, due to the rigidity of the phenyl ring and the extensive hydrogen bonding afforded by the dihydroxyl functionality. The methodologies described herein provide a solid foundation for researchers to produce and characterize this promising functional polymer.

References

- SYNTHESIS AND PROPERTIES OF TWO POLY(PHENYL METHACYLATE)S FUNCTIONALIZED WITH PEDENT DIHYDROPYRIMID(THI)ONE GROUPS. (URL not available)

- Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates. Polymer Chemistry. (URL not available)

- Free radical copolymerization of methyl methacrylate with methacrylic monomers derived from salicylic acid. Microstructural analysis. (URL not available)

-

Scheme of synthesis of 4-(N-methacryloylamino)phenyl methacrylate. ResearchGate. [Link]

- Functional copolymers ofp-cumyl phenyl methacrylate and glycidyl methacrylate: Synthesis, characterization, and reactivity ratios.

-

Poly(methyl methacrylate). Wikipedia. [Link]

- Polymer chemistry of α-substituted acrylates designed for functional-group synergy. (URL not available)

-

Protection and Deprotection. CEM Corporation. [Link]

- Method for producing 3,5-dihydroxy-1-adamantyl acrylates.

-

Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. PMC. [Link]

- Deprotection method of protective polymer.

- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (URL not available)

-

Synthesis and Characterization of Dimethacrylate Monomer with High Molecular Weight for Root Canal Filling Materials. PMC. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

- Deprotection method of protected polymer.

- Protection And Deprotection Of Functional Groups In. NIMC. (URL not available)

- Photoinitiated polymerization of methacrylates comprising phenyl moieties.

- RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry. (URL not available)

-

Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]

- Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure. (URL not available)

- Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts. RSC Publishing. (URL not available)

- New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. (URL not available)

Sources

Application Notes & Protocols: Free Radical Polymerization Techniques for 3,5-Dihydroxyphenyl Methacrylate

Abstract

This document provides a detailed technical guide for the polymerization of 3,5-Dihydroxyphenyl methacrylate (DHPMA), a functional monomer with significant potential in the development of antioxidant polymers, functional coatings, and advanced biomaterials. We address the inherent challenges of polymerizing phenolic monomers and present structured protocols for three key free radical polymerization techniques: Conventional Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step methodologies to facilitate the synthesis of well-defined poly(3,5-Dihydroxyphenyl methacrylate).

Introduction: The Potential of 3,5-Dihydroxyphenyl Methacrylate (DHPMA)

3,5-Dihydroxyphenyl methacrylate (DHPMA) is a highly functional monomer belonging to the methacrylate family. Its distinguishing feature is the resorcinol moiety, which imparts unique properties to the resulting polymer, poly(3,5-Dihydroxyphenyl methacrylate) or PDHPMA. The two phenolic hydroxyl groups are potent radical scavengers and hydrogen-bond donors, making PDHPMA a candidate for applications requiring:

-

Antioxidant Properties: The phenolic groups can neutralize free radicals, making the polymer suitable for stabilizing materials or as a macromolecular antioxidant in biomedical applications.[1][2]

-

Adhesion: The hydroxyl groups can form strong hydrogen bonds with various substrates, suggesting uses in advanced adhesives and coatings.

-

Biocompatibility: Polymers containing phenolic moieties are being explored for various biomaterial applications due to their potential biocompatibility and bio-adhesion.[2]

-

Post-Polymerization Modification: The hydroxyl groups serve as reactive handles for further functionalization, allowing for the covalent attachment of drugs, targeting ligands, or other functional molecules.

Despite its promise, the polymerization of DHPMA is not trivial. The very feature that makes it attractive—the phenolic hydroxyl groups—presents a significant challenge in free radical polymerization.

Core Challenge: The Dual Role of Phenolic Hydroxyl Groups

The primary obstacle in the polymerization of phenolic monomers like DHPMA is the dual reactivity of the hydroxyl group. It can act as a potent inhibitor or retarder of free radical polymerization.

-

Inhibition/Retardation: Phenolic hydroxyls can readily donate a hydrogen atom to a propagating polymer radical (P•), terminating the chain and forming a stable phenoxyl radical. This phenoxyl radical is often too stable to re-initiate a new polymer chain, effectively quenching the polymerization.[1][3]

To overcome this, polymerization strategies must be carefully selected. While conventional FRP can be used, it often leads to poor control over the polymer architecture.[4] Controlled/"Living" Radical Polymerization (CLRP) techniques like RAFT and ATRP are generally preferred as they can better tolerate some functional groups and provide superior control over molecular weight and dispersity.[5][6]

Polymerization Strategies & Protocols

This section details three distinct methods for polymerizing DHPMA. Each protocol is designed as a self-validating system, including steps for monomer purification and rigorous deoxygenation, which are critical for successful and reproducible polymerization.

General Experimental Workflow

A successful polymerization experiment follows a structured workflow. This diagram illustrates the key stages from preparation to analysis.

Caption: General experimental workflow for polymerization.

Technique 1: Conventional Free Radical Polymerization (FRP)

FRP is the most straightforward method but offers the least control over the final polymer structure, typically resulting in high dispersity (Đ > 1.5).[7][8] It is suitable for applications where a well-defined architecture is not critical.

Scientific Rationale: This method relies on a radical initiator, such as Azobisisobutyronitrile (AIBN), which thermally decomposes to generate free radicals. These radicals initiate polymerization of the DHPMA monomer.[9] Due to the inhibitory effect of the phenolic groups, a polar, aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to ensure solubility and a slightly elevated temperature is used to ensure a sufficient initiation rate.

Protocol: FRP of DHPMA

-

Monomer Purification:

-

Dissolve 3,5-Dihydroxyphenyl methacrylate (DHPMA) in a suitable solvent (e.g., dichloromethane).

-

Pass the solution through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).

-

Remove the solvent under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

-

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add the purified DHPMA (e.g., 2.0 g, 10.3 mmol).

-

Add AIBN (e.g., 17 mg, 0.103 mmol, for a [M]:[I] ratio of 100:1).

-

Add anhydrous DMF (e.g., 8 mL to achieve a ~25% w/v solution).

-

Seal the flask with a rubber septum.

-

-

Deoxygenation:

-

Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains.

-

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed with vigorous stirring for 12-24 hours. The solution will become more viscous.

-

-

Purification and Isolation:

-

Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., methanol or diethyl ether) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a minimal amount of a good solvent (e.g., acetone or THF) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step twice.

-

Dry the final polymer under vacuum at 40-50 °C until a constant weight is achieved.

-

Technique 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ < 1.25).[6] It is particularly well-suited for functional monomers.[10][11]

Scientific Rationale: RAFT polymerization uses a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[12] The propagating radical reversibly adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate fragments to release a new radical, effectively transferring the growing chain. This rapid equilibrium ensures that all chains grow at a similar rate. For methacrylates, trithiocarbonates or dithiobenzoates are effective CTAs.[12][13]

Mechanism: The RAFT Process

Caption: Simplified mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of DHPMA

-

Monomer Purification: Follow the same procedure as in Protocol 3.1.

-

Reaction Setup:

-

In a Schlenk flask with a stir bar, add the RAFT agent, e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (e.g., 28 mg, 0.1 mmol, for a target DP of 100).

-

Add purified DHPMA (1.94 g, 10.0 mmol).

-

Add AIBN (e.g., 3.3 mg, 0.02 mmol, for a [CTA]:[I] ratio of 5:1).

-

Add anhydrous 1,4-dioxane or DMF (e.g., 8 mL).

-

Seal the flask with a rubber septum.

-

-

Deoxygenation: Perform at least three freeze-pump-thaw cycles.

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Monitor the reaction by taking aliquots at timed intervals via a degassed syringe to determine monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).

-

The reaction typically proceeds for 6-18 hours.

-

-

Purification and Isolation:

-

Quench the reaction by cooling and exposing to air.

-

Precipitate the polymer into a large excess of cold diethyl ether or a hexane/diethyl ether mixture.

-

Collect the polymer by filtration and purify by redissolving in THF and re-precipitating. Repeat twice.

-

Dry the final pink- or red-colored polymer (due to the RAFT end-group) under vacuum.

-

Technique 3: Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CLRP method that uses a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chain.[14][] It offers excellent control over polymer synthesis.[16][17]